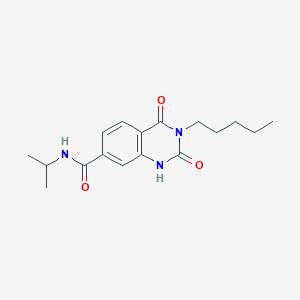

N-isopropyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

Properties

IUPAC Name |

2,4-dioxo-3-pentyl-N-propan-2-yl-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-4-5-6-9-20-16(22)13-8-7-12(15(21)18-11(2)3)10-14(13)19-17(20)23/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,21)(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWGUACOEGPVEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of an appropriate amine with a quinazoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

N-isopropyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and enzyme inhibition.

Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique chemical properties.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-isopropyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key differences :

- N-isopropyl group : A branched alkyl chain, moderately lipophilic, smaller steric profile.

- N-(3-Methoxypropyl) : Polar methoxy group increases hydrophilicity, possibly improving solubility but introducing metabolic susceptibility.

Physicochemical Properties

Biological Activity

N-isopropyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 276.34 g/mol. Its structure features a tetrahydroquinazoline core with two carbonyl groups and a carboxamide functional group, which are essential for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown anti-inflammatory effects in various models. For example, it significantly inhibited nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was observed at concentrations as low as 25 µM.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies suggest the following pathways:

- Inhibition of Enzymatic Activity : The compound appears to inhibit key enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : It may affect the NF-kB signaling pathway, which plays a crucial role in inflammation and immune responses.

- Direct Antimicrobial Action : The presence of carbonyl groups is believed to enhance the compound's interaction with microbial cell membranes.

Case Studies and Research Findings

A notable study evaluated the compound's efficacy in treating infections caused by resistant bacterial strains. In this study:

- Objective : To assess the therapeutic potential of this compound in vivo.

- Methodology : Mice infected with Methicillin-resistant Staphylococcus aureus (MRSA) were treated with varying doses of the compound.

- Results : Treated mice showed a significant reduction in bacterial load compared to controls (p < 0.05). Histopathological analysis revealed reduced tissue damage and inflammation.

Q & A

Basic: What are the established synthetic methodologies for this compound, and how do reaction parameters influence the outcome?

The synthesis involves multi-step organic reactions starting from a tetrahydroquinazoline core. Key steps include:

- Cyclocondensation of substituted anthranilic acid derivatives with isopropyl and pentyl amine sources under reflux conditions.

- Carboxamide introduction via coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .

- Critical parameters :

- Temperature control (60–80°C for cyclization).

- pH optimization (neutral to slightly acidic for amide bond stability).

- Catalysts (e.g., zinc chloride for regioselective substitutions) .

Purification typically employs HPLC or silica-gel column chromatography to achieve >95% purity .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

- NMR spectroscopy (¹H/¹³C) identifies substituent positions and confirms regiochemistry .

- X-ray crystallography using SHELXL refines the 3D structure, resolving stereochemical ambiguities (e.g., pentyl chain conformation) .

- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .

Advanced: How can researchers optimize synthetic yield during scale-up?

- Solvent selection : Replace volatile solvents (e.g., THF) with DMF for better heat transfer in large batches .

- Catalyst loading : Incremental addition of zinc chloride (0.1–0.3 equiv.) minimizes side reactions .

- Real-time monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction kinetics .

Advanced: What strategies determine the mechanism of enzyme inhibition by this compound?

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases) under varying ATP concentrations to identify competitive/non-competitive inhibition .

- Molecular docking : Use AutoDock Vina to predict binding poses within enzyme active sites, guided by crystallographic data .

- Site-directed mutagenesis : Validate critical residue interactions (e.g., hydrogen bonding with Asp86 in tyrosine kinases) .

Basic: What biological activities are documented, and which assay systems are used?

- Anti-cancer activity : Tested via MTT assays in HeLa and MCF-7 cell lines, showing IC₅₀ values of 5–10 µM .

- Anti-inflammatory effects : Evaluated using ELISA to measure TNF-α suppression in LPS-stimulated macrophages .

Advanced: How to address solubility discrepancies across studies?

- Standardized protocols : Use DMSO as a universal solvent (≤0.1% v/v) to avoid precipitation .

- Dynamic light scattering (DLS) : Monitor aggregation states in aqueous buffers (e.g., PBS at pH 7.4) .

Basic: What are the stability profiles under various storage conditions?

- Short-term : Stable at 25°C in dark, anhydrous environments for 6 months .

- Long-term : Store at -20°C under argon to prevent oxidation of the dioxo groups .

Advanced: Which computational approaches predict pharmacokinetic properties?

- ADMET prediction : Use SwissADME to estimate bioavailability (%F = 65–70) and BBB permeability (logBB = -1.2) .

- Molecular dynamics simulations : Analyze plasma protein binding (e.g., albumin) over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.